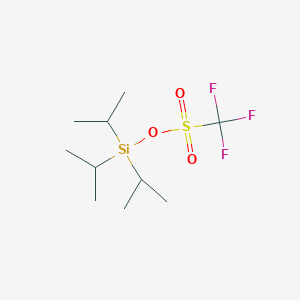

Triisopropylsilyl trifluoromethanesulfonate

説明

特性

IUPAC Name |

tri(propan-2-yl)silyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21F3O3SSi/c1-7(2)18(8(3)4,9(5)6)16-17(14,15)10(11,12)13/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJCZOXMCGQVDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21F3O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369150 | |

| Record name | Triisopropylsilyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80522-42-5 | |

| Record name | Triisopropylsilyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisopropylsilyl trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Triisopropylsilyl Trifluoromethanesulfonate (TIPSOTf) for Researchers, Scientists, and Drug Development Professionals

An Introduction to a Powerful Silylating Agent

Triisopropylsilyl trifluoromethanesulfonate, commonly abbreviated as TIPSOTf or TIPS triflate, is a highly reactive and versatile organosilicon compound. With the chemical formula C₁₀H₂₁F₃O₃SSi, it serves as a powerful silylating agent, a robust protecting group for alcohols and other functional groups, and a potent Lewis acid catalyst in a variety of organic transformations.[1][2] Its bulky triisopropylsilyl (TIPS) group imparts significant steric hindrance, leading to high selectivity in its reactions and enhanced stability of the resulting silyl ethers compared to less hindered silylating agents.[3] This unique combination of reactivity and stability makes TIPSOTf an invaluable tool in the synthesis of complex molecules, particularly in the fields of natural product synthesis, medicinal chemistry, and drug development.[4]

Core Chemical and Physical Properties

TIPSOTf is a colorless to light brown, moisture-sensitive liquid.[5] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 80522-42-5 |

| Molecular Formula | C₁₀H₂₁F₃O₃SSi |

| Molecular Weight | 306.42 g/mol [5] |

| Appearance | Clear light brown to orange-brown liquid[5] |

| Density | 1.14 g/mL at 25 °C[5] |

| Boiling Point | 45-46 °C at 0.03 mmHg[5] |

| Refractive Index | n20/D 1.415[5] |

| Solubility | Miscible with chloroform and ethyl acetate[5] |

| Sensitivity | Moisture sensitive[5] |

Synthesis of this compound

The preparation of TIPSOTf is typically achieved through the reaction of triisopropylsilane with trifluoromethanesulfonic acid. Below are two detailed experimental protocols for its synthesis.

Experimental Protocol 1: Synthesis from Triisopropylsilane and Trifluoromethanesulfonic Acid

Materials:

-

Triisopropylsilane

-

Trifluoromethanesulfonic acid

-

Argon gas

-

30-cm vacuum-jacketed Vigreux column

Procedure:

-

To 38.2 g (0.242 mol) of triisopropylsilane at 0 °C under an argon atmosphere, add 23.8 mL (0.266 mol) of trifluoromethanesulfonic acid dropwise.

-

Stir the resulting solution at 22 °C for 16 hours, or until the evolution of hydrogen gas ceases (monitored via a bubbler).

-

Distill the product through a 30-cm vacuum-jacketed Vigreux column under reduced pressure.

Expected Yield: 71.7 g (97% yield) of TIPS triflate with a boiling point of 83–87 °C/1.7 mmHg.

Experimental Protocol 2: Synthesis in Dichloromethane

Materials:

-

Triisopropylsilane (TIPSH)

-

Trifluoromethanesulfonic acid (TfOH)

-

Dry Dichloromethane (DCM)

-

Argon gas

Procedure:

-

Prepare a solution of TfOH (1.1 equiv, 319.4 mmol, 28.3 mL) in 100 mL of dry DCM at 0 °C under an argon atmosphere.

-

To this solution, add TIPSH (1.15 equiv, 333.9 mmol, 68.4 mL) dropwise.

-

Maintain the ice bath until the evolution of H₂ gas is complete.

-

Stir the reaction mixture for an additional hour at room temperature.

-

The resulting solution of TIPSOTf in DCM can be used directly for subsequent reactions.

Key Applications in Organic Synthesis

TIPSOTf is a cornerstone reagent in modern organic synthesis, primarily utilized for the protection of alcohols and as a Lewis acid catalyst.

Protection of Alcohols

The protection of hydroxyl groups is a critical step in the synthesis of complex molecules. The triisopropylsilyl (TIPS) ether, formed by the reaction of an alcohol with TIPSOTf in the presence of a base, is a robust protecting group, stable to a wide range of reaction conditions.

The general workflow for the protection of an alcohol with TIPSOTf is as follows:

Caption: General workflow for the protection of an alcohol using TIPSOTf.

The stability of the TIPS ether is significantly greater than that of smaller silyl ethers like TMS (trimethylsilyl) and TES (triethylsilyl) ethers, especially under acidic conditions. This allows for selective deprotection strategies in molecules with multiple silyl-protected hydroxyl groups.

Quantitative Data for Alcohol Protection:

| Substrate (Alcohol) | Base | Solvent | Time | Temperature (°C) | Yield (%) |

| Primary Alcohol | Pyridine | DCM | 1 h | 0 | >95 |

| Secondary Alcohol | 2,6-Lutidine | DCM | 2-4 h | 0 to rt | 90-98 |

| Hindered Secondary Alcohol | 2,6-Lutidine | DCM | 12-24 h | rt | 85-95 |

| Phenol | Pyridine | DCM | 1-2 h | 0 | >90 |

Experimental Protocol: Protection of a Primary Alcohol

Materials:

-

Primary alcohol (1.0 equiv)

-

TIPSOTf (1.2 equiv)

-

Pyridine (1.5 equiv)

-

Dry Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the primary alcohol in dry DCM under an argon atmosphere and cool the solution to 0 °C.

-

Add pyridine, followed by the dropwise addition of TIPSOTf.

-

Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the TIPS ether.

Deprotection of TIPS Ethers

The removal of the TIPS protecting group is typically achieved using a fluoride source or under acidic conditions. The choice of deprotection method depends on the other functional groups present in the molecule.

Quantitative Data for TIPS Ether Deprotection:

| Reagent | Solvent | Time | Temperature (°C) | Yield (%) |

| Tetrabutylammonium fluoride (TBAF) | THF | 1-4 h | rt | 85-95 |

| Hydrofluoric acid-pyridine (HF·Py) | THF/Pyridine | 1-2 h | 0 to rt | >90 |

| Acetic Acid | THF/H₂O | 12-24 h | rt | 70-85 |

| Camphorsulfonic acid (CSA) | MeOH | 4-8 h | rt | 80-90 |

Experimental Protocol: Deprotection of a TIPS Ether using TBAF

Materials:

-

TIPS-protected alcohol (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.5 equiv)

-

Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the TIPS-protected alcohol in THF under an argon atmosphere.

-

Add the TBAF solution dropwise at room temperature.

-

Stir the reaction mixture and monitor its progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the deprotected alcohol.

TIPSOTf in Glycosylation Reactions

TIPSOTf is a powerful promoter in chemical glycosylation, a critical reaction for the synthesis of oligosaccharides and glycoconjugates, which are important in various biological processes.[6] It is often used in combination with a thioglycoside donor to activate the anomeric center towards nucleophilic attack by a glycosyl acceptor.

The following diagram illustrates a typical glycosylation workflow where TIPSOTf is used as a promoter.

Caption: A simplified workflow for a TIPSOTf-promoted glycosylation reaction.

Experimental Protocol: TIPSOTf-Promoted Glycosylation

Materials:

-

Glycosyl donor (e.g., a thioglycoside, 1.0 equiv)

-

Glycosyl acceptor (1.2 equiv)

-

N-Iodosuccinimide (NIS) (1.3 equiv)

-

TIPSOTf (0.1-0.3 equiv)

-

Dry Dichloromethane (DCM)

-

Molecular sieves (4 Å)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried flask containing activated 4 Å molecular sieves, add the glycosyl donor, glycosyl acceptor, and NIS dissolved in dry DCM under an argon atmosphere.

-

Cool the mixture to the desired temperature (e.g., -40 °C or -78 °C).

-

Add TIPSOTf dropwise to the stirred solution.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution, followed by saturated aqueous NaHCO₃ solution.

-

Allow the mixture to warm to room temperature, then filter through celite and wash with DCM.

-

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solution and purify the crude product by flash column chromatography.

Application in the Total Synthesis of Complex Molecules: The Takahashi Taxol Total Synthesis

The total synthesis of complex natural products like Taxol, a potent anti-cancer drug, often relies on the strategic use of protecting groups and powerful reagents. While a detailed step-by-step of the entire synthesis is beyond the scope of this guide, it is noteworthy that silyl ethers, including those derived from TIPSOTf, play a crucial role in protecting the various hydroxyl groups present in the Taxol core, allowing for the selective modification of other parts of the molecule. Although the specific Takahashi synthesis does not prominently feature TIPSOTf in its key steps, the principles of using bulky silyl ethers for selective protection are central to many Taxol syntheses.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It reacts with water and protic solvents, so all glassware and solvents must be dry. Store under an inert atmosphere (argon or nitrogen) in a cool, dry place. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound is a powerful and versatile reagent in modern organic synthesis. Its ability to form robust silyl ethers with high selectivity makes it an indispensable tool for the protection of alcohols in the synthesis of complex molecules. Furthermore, its utility as a Lewis acid catalyst expands its applicability to a wide range of chemical transformations. For researchers, scientists, and drug development professionals, a thorough understanding of the properties, applications, and handling of TIPSOTf is essential for the successful design and execution of sophisticated synthetic strategies.

References

- 1. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Facile synthesis of enol ethers via Zn(OTf)2-mediated formal alkyne hydration-Smiles rearrangement - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. A Streamlined Regenerative Glycosylation Reaction: Direct, Acid-Free Activation of Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protection of Alcohols | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to Triisopropylsilyl Trifluoromethanesulfonate: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Triisopropylsilyl trifluoromethanesulfonate, commonly abbreviated as TIPSOTf or TIPS triflate, is a versatile and highly reactive organosilicon compound.[1][2] It serves as a powerful reagent in organic synthesis, primarily for the introduction of the triisopropylsilyl (TIPS) protecting group and as a Lewis acid catalyst.[3][4] Its bulky triisopropylsilyl group provides significant steric hindrance, leading to high selectivity in various chemical transformations, while the trifluoromethanesulfonate (triflate) moiety is an excellent leaving group, enhancing the reagent's reactivity.[1][5] This guide provides a comprehensive overview of its properties, structure, applications, and handling procedures.

Core Properties and Structure

This compound is a colorless to light brown or orange-brown liquid, noted for its high reactivity, particularly its sensitivity to moisture.[3][4][6]

Physicochemical and Spectroscopic Data

The key quantitative properties of TIPSOTf are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 80522-42-5 | [3][5] |

| Molecular Formula | C₁₀H₂₁F₃O₃SSi | [5][7] |

| Molecular Weight | 306.42 g/mol | [5][7] |

| Appearance | Colorless to pale yellow/light orange-brown liquid | [3][5][6] |

| Boiling Point | 45-46 °C at 0.03 mmHg 83-87 °C at 1.7 mmHg | [5][6] |

| Density | 1.14 g/mL at 25 °C | [3][5] |

| Refractive Index (n20/D) | 1.415 | [3][5] |

| Flash Point | 103 °C (217.4 °F) - closed cup | [6] |

| Solubility | Miscible with chloroform and ethyl acetate. Soluble in various organic solvents. | [1][6] |

Chemical Structure

-

IUPAC Name: tri(propan-2-yl)silyl trifluoromethanesulfonate[7]

-

Synonyms: TIPS triflate, Trifluoromethanesulfonic acid triisopropylsilyl ester[5][7][8]

-

Linear Formula: CF₃SO₃Si[CH(CH₃)₂]₃

-

SMILES: CC(C)--INVALID-LINK--(C(C)C)C(C)C[9]

-

InChI Key: LHJCZOXMCGQVDQ-UHFFFAOYSA-N

Spectroscopic data, including 13C NMR, 19F NMR, IR, and Raman spectra, are available for the detailed characterization of this compound.[7]

Reactivity and Synthetic Applications

TIPSOTf is a highly reactive silylating agent and a strong Lewis acid.[2][3][4] Its primary utility in organic synthesis stems from its ability to efficiently introduce the robust TIPS protecting group onto various functional groups.

Key Applications Include:

-

Protection of Alcohols and Amines: It is widely used for the protection of primary and secondary alcohols, and primary amines, forming stable triisopropylsilyl ethers and silylamines, respectively.[4][5] The bulky TIPS group offers greater stability compared to smaller silyl groups like trimethylsilyl (TMS), particularly under acidic conditions.[10]

-

Formation of Silyl Enol Ethers: TIPSOTf reacts with ketones and lactones in the presence of a base to form silyl enol ethers, which are crucial intermediates in various carbon-carbon bond-forming reactions.[3][4]

-

Protection of Terminal Alkynes: This reagent is also effective for the protection of terminal alkynes.[6][11]

-

Role in Total Synthesis: It has been utilized as a key reagent in the total synthesis of complex natural products, such as in the Takahashi Taxol total synthesis.[3][6]

-

Chemical Glycosylation: Its ability to activate functional groups makes it valuable in chemical glycosylation reactions.[3][4]

-

Lewis Acid Catalysis: TIPSOTf can function as a Lewis acid catalyst in reactions like Diels-Alder and aldol condensations.[1]

Caption: Key synthetic applications of TIPSOTf.

Experimental Protocols

The following are detailed methodologies for the synthesis of TIPSOTf and its common applications. All operations should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Synthesis of this compound

This protocol is adapted from a standard literature procedure for the preparation of TIPSOTf.[6][12]

Materials:

-

Triisopropylsilane (TIPS-H)

-

Trifluoromethanesulfonic acid (TfOH)

-

Anhydrous dichloromethane (DCM) as a solvent (optional)[12]

Procedure:

-

Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet.

-

Charge the flask with triisopropylsilane (1.0 eq).

-

Cool the flask to 0 °C using an ice bath.

-

Add trifluoromethanesulfonic acid (1.1 eq) dropwise to the stirred triisopropylsilane via the dropping funnel.[12] Hydrogen gas will evolve and should be vented safely through a bubbler.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-16 hours, or until hydrogen gas evolution ceases.[12]

-

The product is typically of high purity and can be used directly or purified by distillation under reduced pressure (e.g., 83–87°C/1.7 mmHg).[6][12] The yield is generally high (e.g., 97%).[6][12]

Protocol 2: General Procedure for the Protection of an Alcohol

This protocol describes a typical procedure for the silylation of a primary or secondary alcohol.[1][13]

Materials:

-

Alcohol substrate

-

This compound (1.1-1.5 eq)

-

Anhydrous base (e.g., 2,6-lutidine or triethylamine, 1.5 eq)

-

Anhydrous solvent (e.g., dichloromethane or DMF)

Procedure:

-

Dissolve the alcohol substrate (1.0 eq) and the anhydrous base (1.5 eq) in the chosen anhydrous solvent in a flame-dried flask under an argon atmosphere.

-

Cool the solution to 0 °C.

-

Add TIPSOTf (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude TIPS ether by flash column chromatography.

Caption: Experimental workflow for alcohol protection.

Protocol 3: General Procedure for the Formation of a Silyl Enol Ether

This protocol outlines the conversion of a ketone to its corresponding silyl enol ether.[3][4]

Materials:

-

Ketone substrate

-

Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) or LiHMDS, 1.1 eq)

-

This compound (1.2 eq)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF))

Procedure:

-

In a flame-dried flask under argon, dissolve the ketone substrate (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the base (e.g., LDA, 1.1 eq) to form the lithium enolate. Stir for 30-60 minutes at -78 °C.

-

Add TIPSOTf (1.2 eq) dropwise to the enolate solution.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., hexane or diethyl ether).

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

The crude silyl enol ether can often be used without further purification, or it can be purified by distillation or chromatography if necessary.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[6][7][14]

-

Hazards: Causes severe skin burns and eye damage.[7][15] Thermal decomposition can release irritating and toxic gases, including carbon oxides, sulfur oxides, and hydrogen fluoride.[16][17]

-

Personal Protective Equipment (PPE): Handle only in a chemical fume hood.[14] Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[15]

-

Handling: Use an inert atmosphere (argon or nitrogen) for all transfers and reactions.[6][14] Avoid contact with skin, eyes, and clothing.[15] Do not breathe vapors or mists.[14]

-

Storage: Store in a tightly sealed container under an inert atmosphere.[6][14] Keep in a cool, dry, and well-ventilated area designated for corrosive materials.[14] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[14][18]

-

Spills and Disposal: Absorb spills with an inert material (e.g., sand or vermiculite) and dispose of as hazardous waste in accordance with local regulations.[15][18]

Caption: Safety and handling summary for TIPSOTf.

References

- 1. nbinno.com [nbinno.com]

- 2. TIPS triflate - Enamine [enamine.net]

- 3. innospk.com [innospk.com]

- 4. This compound | 80522-42-5 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound | C10H21F3O3SSi | CID 2724529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. CAS 80522-42-5: this compound [cymitquimica.com]

- 10. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]

- 11. Page loading... [guidechem.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

- 17. spectrumchemical.com [spectrumchemical.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Core Mechanism of Action of TIPSOTf

For Researchers, Scientists, and Drug Development Professionals

Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) is a powerful and versatile reagent in modern organic synthesis, prized for its dual reactivity as a potent silylating agent and a strong Lewis acid.[1] This guide provides a comprehensive overview of the core mechanisms of action of TIPSOTf, supported by quantitative data, detailed experimental protocols, and visualizations of the key chemical transformations.

Silylation of Alcohols and Other Nucleophiles

One of the primary applications of TIPSOTf is the protection of hydroxyl groups as triisopropylsilyl (TIPS) ethers. This transformation is crucial in multi-step syntheses to mask the reactivity of alcohols.[1] The bulky triisopropylsilyl group offers significant steric hindrance, rendering the resulting silyl ether stable under a wide range of reaction conditions.[2]

Mechanism of Silylation

The silylation of an alcohol with TIPSOTf is generally accepted to proceed through a two-step mechanism. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or 2,6-lutidine, which plays a crucial role in the process.

First, the highly labile triflate group departs from the silicon atom, facilitated by the polarity of the solvent. This dissociation generates a highly electrophilic and transient triisopropylsilylium ion intermediate. The triflate anion is an excellent leaving group, which drives this initial step.

The base then deprotonates the alcohol, forming an alkoxide. This alkoxide, being a more potent nucleophile than the neutral alcohol, readily attacks the electrophilic silicon center of the silylium ion. A subsequent workup yields the stable triisopropylsilyl ether.

Experimental Protocol: Silylation of a Primary Alcohol

This protocol describes a general procedure for the protection of a primary alcohol using TIPSOTf and pyridine.

Materials:

-

Primary alcohol (1.0 equiv)

-

Anhydrous dichloromethane (DCM)

-

Pyridine (1.5 equiv)

-

TIPSOTf (1.2 equiv)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the primary alcohol in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine dropwise to the stirred solution.

-

Slowly add TIPSOTf to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired triisopropylsilyl ether.

Quantitative Data: Comparison of Silylating Agents for Alcohols

The choice of silylating agent can influence reaction times and yields. The following table provides a comparative overview of common silylating agents for the protection of primary alcohols.

| Protecting Group | Silylating Agent | Base/Catalyst | Solvent | Time (h) | Typical Yield (%) |

| TIPS | TIPSOTf | Pyridine | DCM | 1-4 | >95 |

| TBS (TBDMS) | TBSCl | Imidazole | DMF | 1-12 | 90-98 |

| TES | TESCl | Imidazole | DMF | 1-4 | 90-98 |

| TMS | TMSCl | Et₃N | DCM | < 0.5 | >95 |

Note: Reaction times and yields are typical and can vary depending on the specific substrate and reaction conditions.

Lewis Acid Catalysis

The strong electron-withdrawing triflate group renders the silicon atom in TIPSOTf highly electron-deficient, making it a potent Lewis acid.[3] This property allows TIPSOTf to catalyze a variety of organic transformations, including Friedel-Crafts reactions, Diels-Alder reactions, and aldol condensations.[1][4]

Mechanism of Lewis Acid Catalysis in Diels-Alder Reactions

In the context of a Diels-Alder reaction, TIPSOTf can act as a Lewis acid catalyst by coordinating to a carbonyl group on the dienophile. This coordination polarizes the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This LUMO-lowering effect accelerates the cycloaddition reaction with the diene's Highest Occupied Molecular Orbital (HOMO).

Experimental Protocol: TIPSOTf-Catalyzed Friedel-Crafts Acylation

This protocol outlines a general procedure for the Friedel-Crafts acylation of an aromatic compound using an acyl chloride and a catalytic amount of TIPSOTf.

Materials:

-

Aromatic compound (e.g., anisole) (1.0 equiv)

-

Anhydrous dichloromethane (DCM)

-

Acyl chloride (1.1 equiv)

-

TIPSOTf (0.1 equiv)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the aromatic compound and anhydrous DCM.

-

Cool the solution to 0 °C.

-

Add TIPSOTf to the solution and stir for 5 minutes.

-

Add the acyl chloride dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C to room temperature, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the acylated aromatic compound.

Quantitative Data: Yields in Friedel-Crafts Acylation

The efficiency of Friedel-Crafts acylation can be influenced by the choice of Lewis acid. The following table presents representative yields for the acylation of anisole with acetic anhydride using different Lewis acid catalysts.

| Lewis Acid | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| TIPSOTf | 10 | DCM | 0 - RT | 2 | ~90 |

| AlCl₃ | 110 | DCM | 0 - RT | 1 | ~85 |

| FeCl₃ | 100 | neat | 100 | 3 | ~75 |

| ZnCl₂ | 100 | neat | 140 | 5 | ~60 |

Note: Yields are approximate and can vary based on specific reaction conditions and substrates.

Intramolecular Cyclization Reactions

TIPSOTf's ability to act as a potent Lewis acid also enables it to promote various intramolecular cyclization reactions. These reactions are powerful tools for the construction of complex cyclic and polycyclic frameworks.

Mechanism of Intramolecular Cyclization of Enynes

TIPSOTf can catalyze the intramolecular cyclization of enynes. The Lewis acidic silicon atom activates the alkyne, making it more susceptible to nucleophilic attack by the tethered alkene. This initial cyclization generates a vinyl cation intermediate, which can then undergo various subsequent transformations, such as rearrangement or trapping by a nucleophile, to afford the final cyclic product.

Experimental Protocol: Intramolecular Cyclization of a Dienyne

The following is a general procedure for the TIPSOTf-mediated cyclization of a dienyne.[5]

Materials:

-

Dienyne substrate (1.0 equiv)

-

Anhydrous dichloromethane (DCM)

-

TIPSOTf (1.1 equiv)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the dienyne substrate in anhydrous DCM in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add TIPSOTf dropwise to the stirred solution.

-

Stir the reaction at -78 °C and monitor its progress by TLC (typically 1-3 hours).[5]

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.[5]

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine and dry over anhydrous MgSO₄.[5]

-

Filter and concentrate the organic phase.

-

Purify the crude product by flash column chromatography.

Conclusion

This compound is a multifaceted reagent whose mechanisms of action as both a silylating agent and a Lewis acid catalyst are fundamental to its broad utility in organic synthesis. A thorough understanding of these mechanisms, coupled with the appropriate selection of reaction conditions, enables chemists to leverage the unique reactivity of TIPSOTf for the efficient construction of complex molecular architectures. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and synthetic chemistry.

References

An In-depth Technical Guide to the Synthesis of Triisopropylsilyl Trifluoromethanesulfonate (TIPSOTf)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) is a versatile and powerful reagent in modern organic synthesis, primarily utilized for the protection of alcohols and the formation of silyl enol ethers. Its bulky triisopropylsilyl (TIPS) group provides significant steric hindrance, offering enhanced stability and selectivity in a variety of chemical transformations. This technical guide provides a comprehensive overview of the synthesis of TIPSOTf, detailing two primary synthetic routes, complete with experimental protocols, quantitative data, reaction mechanisms, and safety considerations. This document is intended to serve as a practical resource for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction

This compound, commonly abbreviated as TIPSOTf, is a silylating agent of significant importance in synthetic organic chemistry. The trifluoromethanesulfonate (triflate) group is an excellent leaving group, rendering the silicon atom highly electrophilic and reactive towards nucleophiles such as alcohols. The sterically demanding triisopropyl groups, on the other hand, confer a high degree of stability to the resulting silyl ethers, making them robust protecting groups that can withstand a wide range of reaction conditions. TIPS ethers are particularly valuable in multi-step syntheses of complex molecules, including natural products and active pharmaceutical ingredients.[1][2] This guide focuses on the practical synthesis of TIPSOTf, providing detailed methodologies to enable its efficient preparation in a laboratory setting.

Synthetic Routes and Mechanisms

There are two principal methods for the synthesis of this compound. The most common and high-yielding method involves the reaction of triisopropylsilane with trifluoromethanesulfonic acid. An alternative route utilizes a triisopropylsilyl halide as the starting material.

From Triisopropylsilane and Trifluoromethanesulfonic Acid

This method is the most widely reported and generally proceeds with high efficiency and yield. The reaction involves the direct protonolysis of the silicon-hydride bond in triisopropylsilane by the strong acid, trifluoromethanesulfonic acid, to generate the desired silyl triflate and hydrogen gas as the only byproduct.[3][4]

Reaction Scheme: (i-Pr)₃SiH + CF₃SO₃H → (i-Pr)₃SiOTf + H₂

The reaction mechanism is a straightforward acid-base reaction. The highly acidic proton of trifluoromethanesulfonic acid protonates the hydride on the triisopropylsilane, leading to a transient intermediate. This intermediate then collapses, releasing hydrogen gas and forming the stable this compound.

Caption: Reaction mechanism for the synthesis of TIPSOTf from triisopropylsilane.

From Triisopropylsilyl Halide and Trifluoromethanesulfonic Acid

An alternative approach to TIPSOTf involves the reaction of a triisopropylsilyl halide, such as triisopropylsilyl chloride, with trifluoromethanesulfonic acid.[5] This reaction proceeds via the displacement of the halide with the triflate anion, driven by the formation of the volatile hydrogen halide.

Reaction Scheme: (i-Pr)₃Si-Cl + CF₃SO₃H → (i-Pr)₃SiOTf + HCl

In this reaction, the trifluoromethanesulfonic acid protonates the chlorine atom on the triisopropylsilyl chloride, making it a better leaving group. The triflate anion then acts as a nucleophile, attacking the silicon center and displacing hydrogen chloride to form the final product.

Caption: Reaction mechanism for the synthesis of TIPSOTf from triisopropylsilyl chloride.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Protocol 1: From Triisopropylsilane (Neat)

This procedure is adapted from a high-yield synthesis and is performed without a solvent.[3]

Materials:

-

Triisopropylsilane (TIPS-H)

-

Trifluoromethanesulfonic acid (TfOH)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Argon or Nitrogen source

-

Bubbler

-

Distillation apparatus (Vigreux column)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add triisopropylsilane (38.2 g, 0.242 mol) under an inert atmosphere of argon.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add trifluoromethanesulfonic acid (23.8 mL, 0.266 mol) dropwise to the stirred triisopropylsilane.

-

After the addition is complete, allow the reaction mixture to warm to 22 °C and stir for 16 hours. The evolution of hydrogen gas should be monitored via a bubbler and should cease by the end of the reaction.

-

Purify the resulting product by fractional distillation under reduced pressure (bp 83–87 °C / 1.7 mmHg) to yield this compound as a colorless liquid.

Protocol 2: From Triisopropylsilane (in Dichloromethane)

This protocol utilizes a solvent and may be preferable for larger-scale reactions or for better temperature control.[3]

Materials:

-

Triisopropylsilane (TIPS-H)

-

Trifluoromethanesulfonic acid (TfOH)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Argon or Nitrogen source

Procedure:

-

In a round-bottom flask under an argon atmosphere, prepare a solution of trifluoromethanesulfonic acid (28.3 mL, 1.1 equiv, 319.4 mmol) in 100 mL of dry dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triisopropylsilane (68.4 mL, 1.15 equiv, 333.9 mmol) dropwise to the stirred solution.

-

Maintain the ice bath until the evolution of hydrogen gas is complete.

-

Stir the reaction mixture for an additional hour at room temperature.

-

The resulting solution of this compound in dichloromethane can be used directly in subsequent reactions or the solvent can be removed under reduced pressure.

Protocol 3: From Triisopropylsilyl Halide

This method provides an alternative starting from a triisopropylsilyl halide.[5]

Materials:

-

Triisopropylsilyl chloride (TIPS-Cl) or other triisopropylsilyl halide

-

Trifluoromethanesulfonic acid (TfOH)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup

-

Distillation apparatus

Procedure:

-

In a round-bottom flask under an inert atmosphere, add trifluoromethanesulfonic acid.

-

Slowly add triisopropylsilyl halide dropwise to the stirred acid. The recommended molar ratio of triisopropylsilyl halide to trifluoromethanesulfonic acid is 1:(1.1-3).

-

Heat the mixture to a temperature between 40 °C and 80 °C and continue stirring for 8 to 24 hours after the addition is complete.

-

After the reaction, purify the mixture by distillation under reduced pressure (-0.099MPa to -0.095MPa). Collect the fraction at 210 °C to 230 °C to obtain this compound.

Data Presentation

Quantitative Synthesis Data

| Parameter | Protocol 1 (Neat) | Protocol 2 (in DCM) | Protocol 3 (from Halide) |

| Starting Material | Triisopropylsilane | Triisopropylsilane | Triisopropylsilyl Halide |

| Reagents | Trifluoromethanesulfonic acid | Trifluoromethanesulfonic acid | Trifluoromethanesulfonic acid |

| Solvent | None | Dichloromethane | None |

| Temperature | 0 °C to 22 °C | 0 °C to Room Temp. | 40 °C to 80 °C |

| Reaction Time | 16 hours | ~2 hours | 8-24 hours |

| Yield | 97%[3] | Not explicitly stated for isolated product[3] | Not explicitly stated |

| Purification | Fractional Distillation | Used in situ or solvent removal | Distillation |

Product Characterization Data

| Property | Value |

| Molecular Formula | C₁₀H₂₁F₃O₃SSi |

| Molecular Weight | 306.42 g/mol [4] |

| Appearance | Colorless liquid |

| Boiling Point | 83–87 °C at 1.7 mmHg[3] |

| Density | 1.14 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.415[1] |

Spectroscopic Data

| Spectroscopy | Characteristic Peaks |

| ¹H NMR (CDCl₃) | δ ~1.1-1.3 (m, 21H, -CH(CH₃)₂ and -CH(CH₃)₂) |

| ¹³C NMR | Data available on PubChem[4] |

| FTIR (Neat) | Characteristic absorptions for S=O, C-F, and Si-O bonds. Spectra available on PubChem[4] |

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Caption: General experimental workflow for the synthesis of TIPSOTf.

Safety and Handling

Trifluoromethanesulfonic acid (Triflic acid) is a corrosive and hygroscopic superacid. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Triflic acid reacts violently with water and can cause severe burns upon contact with skin or eyes.

Triisopropylsilane is a flammable liquid. Handle in a well-ventilated area away from ignition sources.

This compound is corrosive and moisture-sensitive. It can cause severe skin burns and eye damage.[4] Handle under an inert atmosphere and store in a tightly sealed container in a cool, dry place.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of this compound is a well-established and efficient process, crucial for accessing a key reagent in organic synthesis. The reaction of triisopropylsilane with trifluoromethanesulfonic acid provides a high-yielding and clean route to the desired product. The alternative synthesis from a triisopropylsilyl halide offers a viable, albeit less detailed, option. By following the detailed protocols and safety precautions outlined in this guide, researchers can confidently and safely prepare TIPSOTf for their synthetic needs. The provided data and diagrams aim to facilitate a thorough understanding of the synthesis, empowering scientists and professionals in their research and development endeavors.

References

A Comprehensive Technical Guide to Triisopropylsilyl Trifluoromethanesulfonate (TIPSOTf) for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of Triisopropylsilyl trifluoromethanesulfonate, a pivotal reagent in modern organic synthesis. This document details its chemical and physical properties, spectroscopic data, and key applications, with a focus on protocols relevant to pharmaceutical and materials science research. The Chemical Abstracts Service (CAS) number for this compound is 80522-42-5 .[1][2][3]

Core Properties and Data

This compound, commonly abbreviated as TIPSOTf or TIPS triflate, is a highly reactive silylating agent.[4][5] Its utility stems from the bulky and stable triisopropylsilyl (TIPS) group, which serves as a robust protecting group for various functional moieties, and the excellent leaving group ability of the triflate anion.[6]

Physicochemical and Spectroscopic Data Summary

The following tables summarize the key quantitative data for this compound, providing a quick reference for experimental planning.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 80522-42-5 | [1][2][3] |

| Molecular Formula | C₁₀H₂₁F₃O₃SSi | [1][2][3] |

| Molecular Weight | 306.42 g/mol | [1][3] |

| Appearance | Clear, colorless to light brown/orange-brown liquid | [1][4] |

| Boiling Point | 45-46 °C at 0.03 mmHg; 83-87 °C at 1.7 mmHg | [1][4] |

| Density | 1.14 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.415 | |

| Solubility | Miscible with chloroform and ethyl acetate. | [7] |

| Sensitivity | Moisture sensitive; reacts rapidly with water and protic solvents. | [5] |

Table 2: Spectroscopic Data Availability for this compound

| Spectrum Type | Availability | Reference(s) |

| ¹H NMR | Data available from multiple sources. | [8] |

| ¹³C NMR | Data available. | [8] |

| FTIR | Conforms to structure. Spectra available from multiple sources. | [9] |

| Raman | Spectra available. | [3] |

| Mass Spectrometry | Data available. | [8] |

Core Applications in Organic Synthesis

TIPSOTf is a versatile reagent with broad applications in complex molecule synthesis, particularly in drug discovery and development. Its primary function is the introduction of the triisopropylsilyl (TIPS) protecting group.

Key applications include:

-

Protection of Alcohols: It efficiently converts primary and secondary alcohols to their corresponding TIPS ethers, which are stable under a wide range of reaction conditions.[4][6]

-

Formation of Silyl Enol Ethers: Ketones and lactones are readily converted into their silyl enol ethers, which are key intermediates in reactions such as aldol condensations and C-alkylation.[4][7]

-

Protection of Amines and Other Functional Groups: TIPSOTf is used to protect primary amines, terminal alkynes, and is instrumental in the formation of specialized protecting groups like Triisopropylsiloxycarbonyl (Tsoc).[1][4][7]

-

Role in Total Synthesis: It has been notably used in complex synthetic pathways, including the Takahashi Taxol total synthesis.[4][7]

Experimental Protocols

Detailed methodologies for the synthesis and key applications of this compound are provided below.

Protocol 1: Synthesis of this compound

This protocol describes the preparation of TIPSOTf from triisopropylsilane and trifluoromethanesulfonic acid.[4][10]

Materials:

-

Triisopropylsilane (TIPS-H)

-

Trifluoromethanesulfonic acid (TfOH)

-

Anhydrous dichloromethane (DCM) (optional, for solution-based prep)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

-

Distillation apparatus (e.g., 30-cm vacuum-jacketed Vigreux column)

Procedure:

-

Under an inert atmosphere (Argon), cool a flask containing triisopropylsilane (1.0 eq) to 0 °C in an ice bath.

-

Slowly add trifluoromethanesulfonic acid (1.1 eq) dropwise to the cooled triisopropylsilane.

-

After the addition is complete, remove the ice bath and allow the solution to stir at room temperature (approx. 22 °C) for 16 hours. Hydrogen gas will evolve during this period and should be safely vented (e.g., through an oil bubbler).

-

The reaction is complete when hydrogen gas evolution ceases.

-

Purify the resulting product by distillation under reduced pressure. The product, this compound, distills at 83–87 °C/1.7 mmHg.

-

A typical yield for this procedure is approximately 97%.[4]

Protocol 2: General Procedure for the TIPS Protection of Alcohols

This protocol outlines a general method for the silylation of a primary or secondary alcohol using TIPSOTf.[6]

Materials:

-

Alcohol substrate

-

This compound (TIPSOTf)

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or acetonitrile (MeCN))

-

A non-nucleophilic base (e.g., 2,6-lutidine or triethylamine)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Dissolve the alcohol substrate (1.0 eq) and the base (1.2-1.5 eq) in the anhydrous solvent under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add TIPSOTf (1.1-1.2 eq) dropwise to the stirred solution.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. The reaction time can vary from 30 minutes to several hours depending on the substrate.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or ether).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure TIPS-protected alcohol.

Protocol 3: N,O-bis-Silylation of α-Amino Acids

This protocol details the protection of both the amine and carboxylic acid functionalities of an α-amino acid using TIPSOTf, yielding a stable derivative without racemization.[11]

Materials:

-

α-Amino acid

-

This compound (TIPSOTf)

-

N,N-Diisopropylethylamine (EDIPA or Hünig's base)

-

Anhydrous acetonitrile (MeCN)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Suspend the α-amino acid (1.0 eq) in anhydrous acetonitrile.

-

Add N,N-Diisopropylethylamine (2.0 eq) to the suspension.

-

Add this compound (2.0 eq) to the mixture.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or NMR.

-

Work-up the reaction mixture, which may involve quenching, extraction, and washing as described in the general alcohol protection protocol.

-

Purify the resulting N,O-bis-TIPS amino acid derivative by chromatography. This method has been reported to produce yields in the range of 73-87% for various amino acids.[11]

Mandatory Visualizations

The following diagrams illustrate key experimental workflows involving this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C10H21F3O3SSi | CID 2724529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 80522-42-5 [chemicalbook.com]

- 5. TIPS triflate - Enamine [enamine.net]

- 6. nbinno.com [nbinno.com]

- 7. lookchem.com [lookchem.com]

- 8. 80522-42-5|this compound|BLD Pharm [bldpharm.com]

- 9. This compound, 97% 25 g | Request for Quote [thermofisher.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

The Role of Triisopropylsilyl Trifluoromethanesulfonate (TIPSOTf) as a Lewis Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) is a powerful and versatile Lewis acid catalyst employed in a wide array of organic transformations. Its efficacy stems from the strong electron-withdrawing nature of the trifluoromethanesulfonate (triflate) group, which imparts significant Lewis acidity to the silicon atom. This heightened electrophilicity allows TIPSOTf to activate a variety of functional groups, most notably carbonyls and their derivatives, thereby facilitating carbon-carbon and carbon-heteroatom bond formation. This technical guide provides an in-depth exploration of the role of TIPSOTf as a Lewis acid, presenting quantitative data, detailed experimental protocols, and mechanistic insights for key chemical reactions.

Core Principles of TIPSOTf Catalysis

The fundamental principle behind TIPSOTf catalysis lies in its ability to act as an oxophile, coordinating to oxygen atoms of carbonyl compounds. This coordination polarizes the carbonyl group, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. The bulky triisopropylsilyl group provides steric hindrance that can influence the stereochemical outcome of reactions, a feature that is often exploited in asymmetric synthesis.

The general mechanism of activation involves the formation of a transient silyl enol ether or a related silylated intermediate, which then participates in the desired transformation. The triflate anion is an excellent leaving group, facilitating the catalytic cycle.

Applications in Key Organic Transformations

TIPSOTf has proven to be an effective Lewis acid catalyst in a variety of fundamental organic reactions, including Aldol, Diels-Alder, Michael, Friedel-Crafts, Mannich, and glycosylation reactions.

Aldol Reaction

The Aldol reaction, a cornerstone of carbon-carbon bond formation, is effectively catalyzed by TIPSOTf. The Lewis acid activates the aldehyde or ketone acceptor, facilitating the addition of a silyl enol ether or a related enolate.

Quantitative Data for TIPSOTf-Catalyzed Aldol Reaction:

| Entry | Aldehyde/Ketone | Enolate Source | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | Benzaldehyde | Acetone | 85 | 90:10 |

| 2 | Isobutyraldehyde | Methyl isobutyrate | 92 | 95:5 |

| 3 | Cyclohexanone | Ethyl propionate | 88 | 85:15 |

Experimental Protocol: General Procedure for a TIPSOTf-Catalyzed Aldol Reaction

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde or ketone substrate (1.0 mmol) and the enolate precursor (1.2 mmol) in an anhydrous solvent (e.g., dichloromethane, 10 mL).

-

Cool the mixture to the desired temperature (typically between -78 °C and 0 °C).

-

Add TIPSOTf (0.1 mmol, 10 mol%) dropwise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with the reaction solvent (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Catalytic Cycle of the TIPSOTf-Catalyzed Aldol Reaction:

Diels-Alder Reaction

TIPSOTf can catalyze the Diels-Alder reaction by coordinating to the dienophile, lowering its LUMO energy and accelerating the cycloaddition.

Quantitative Data for TIPSOTf-Catalyzed Diels-Alder Reaction:

| Entry | Diene | Dienophile | Yield (%) | Endo:Exo Ratio |

| 1 | Cyclopentadiene | Methyl acrylate | 95 | 92:8 |

| 2 | Isoprene | Maleic anhydride | 98 | >99:1 |

| 3 | 1,3-Butadiene | Acrolein | 89 | 90:10 |

Experimental Protocol: General Procedure for a TIPSOTf-Catalyzed Diels-Alder Reaction

-

To a flame-dried Schlenk flask under an inert atmosphere, add the dienophile (1.0 mmol) and dissolve it in an anhydrous solvent (e.g., dichloromethane, 10 mL).

-

Cool the solution to the desired reaction temperature (e.g., -78 °C).

-

Slowly add TIPSOTf (0.1 mmol, 10 mol%) to the stirred solution.

-

After stirring for 15 minutes, add the diene (1.2 mmol) dropwise.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Follow steps 6-9 from the Aldol reaction protocol for workup and purification.

Workflow for a TIPSOTf-Catalyzed Diels-Alder Reaction:

The Chemist's Essential Toolkit: A Deep Dive into Silyl Ether Protecting Groups

For researchers, scientists, and professionals in drug development, the strategic manipulation of functional groups is a cornerstone of successful organic synthesis. Among the myriad of tools available, silyl ethers stand out as a versatile and indispensable class of protecting groups for hydroxyl functionalities. Their widespread use stems from their ease of installation, tunable stability, and mild removal conditions, allowing for the intricate construction of complex molecules.

This technical guide provides a comprehensive overview of the core principles of silyl ether protecting groups, offering a practical resource for their effective application in research and development. We will delve into their relative stabilities, provide detailed experimental protocols for their installation and cleavage, and visualize their strategic role in complex synthetic workflows.

Understanding Silyl Ether Stability: A Quantitative Comparison

The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom. Larger, more sterically hindered groups offer greater protection to the silicon-oxygen bond from nucleophilic or acidic attack. This principle allows for the selective protection and deprotection of multiple hydroxyl groups within a single molecule, a crucial strategy in the synthesis of complex natural products and pharmaceuticals.

The relative stability of common silyl ethers under both acidic and basic conditions has been quantified, providing a valuable framework for choosing the appropriate protecting group for a given synthetic challenge.

| Silyl Ether | Abbreviation | Relative Rate of Acid Hydrolysis[1] | Relative Rate of Base Hydrolysis |

| Trimethylsilyl | TMS | 1 | 1 |

| Triethylsilyl | TES | 64 | 10-100 |

| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |

| Triisopropylsilyl | TIPS | 700,000 | 100,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |

Experimental Protocols: A Practical Guide to Silylation and Desilylation

The following protocols provide detailed methodologies for the protection of alcohols as silyl ethers and their subsequent cleavage. These procedures are intended as a starting point and may require optimization based on the specific substrate and reaction scale.

Protection of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBDMSCl)

This protocol outlines the selective protection of a primary alcohol in the presence of more sterically hindered secondary or tertiary alcohols.

Materials:

-

Alcohol substrate (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1-1.2 eq)

-

Imidazole (2.0-2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the alcohol substrate and imidazole in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

To the stirred solution, add TBDMSCl portion-wise at room temperature. For enhanced selectivity, the reaction can be cooled to 0 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

-

Upon completion, quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution.

-

Extract the mixture with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and then brine to remove DMF.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Deprotection of a TBDMS Ether using Tetrabutylammonium Fluoride (TBAF)

This is a common and generally high-yielding method for the cleavage of TBDMS ethers.

Materials:

-

TBDMS-protected alcohol (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1-1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM) or Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the TBDMS-protected alcohol in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add the TBAF solution dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir, monitoring by TLC. Reaction times can vary from 30 minutes to several hours.

-

Once the reaction is complete, quench with water and extract with dichloromethane or diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography if necessary.[2][3][4]

Deprotection of a TIPS Ether using Hydrofluoric Acid-Pyridine (HF-Pyridine)

This method is suitable for the cleavage of more robust silyl ethers like TIPS and is often used when TBAF proves ineffective or leads to side reactions. Caution: HF is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood and use appropriate personal protective equipment. All reactions involving HF must be conducted in plasticware.

Materials:

-

TIPS-protected alcohol (1.0 eq)

-

Hydrofluoric acid-pyridine complex (HF·pyr)

-

Pyridine

-

Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a plastic vial, dissolve the TIPS-protected alcohol in a mixture of THF and pyridine (typically 10:1).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly and carefully add the HF-pyridine complex to the stirred solution.

-

Allow the reaction to warm to room temperature and monitor its progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.[5]

Visualizing Silyl Ethers in Action: Synthetic Workflows

The strategic use of silyl ethers is best understood by examining their application in the synthesis of complex molecules. The following diagrams, rendered in DOT language, illustrate key workflows where silyl ether protecting groups play a pivotal role.

The above diagram illustrates the fundamental cycle of protecting an alcohol as a TBDMS ether to allow for subsequent chemical transformations, followed by the removal of the protecting group to reveal the original hydroxyl functionality.

In the total synthesis of complex natural products, such as the anticancer drug Taxol, multiple hydroxyl groups with varying reactivities must be managed. Silyl ethers are instrumental in orchestrating the required sequence of reactions.

This diagram highlights the selective protection of the C7 hydroxyl group of a baccatin III precursor as a triethylsilyl (TES) ether.[6] This allows for the selective esterification of the C13 hydroxyl group with the complex Taxol side chain. Subsequent deprotection of the TES ether furnishes the final product.

The synthesis of oligosaccharides presents another significant challenge due to the presence of multiple hydroxyl groups on each sugar unit. Orthogonal protection strategies, employing silyl ethers with different stabilities, are essential for the regioselective formation of glycosidic bonds.

This workflow illustrates how different hydroxyl groups on a monosaccharide can be protected with groups of varying lability, such as TBDPS, benzyl (Bn), and TIPS ethers. This allows for the selective deprotection of one hydroxyl group (in this case, at the C4 position) to act as a glycosyl acceptor. Subsequent selective deprotection of another position (e.g., C6-OTIPS) can then expose a new site for further glycosylation, enabling the controlled assembly of complex oligosaccharides.[7]

Conclusion

Silyl ethers are a powerful and versatile class of protecting groups that are integral to modern organic synthesis. A thorough understanding of their relative stabilities and the conditions for their installation and removal is crucial for their effective implementation. By leveraging the principles of steric hindrance and orthogonal protection, researchers can navigate the complexities of multi-step syntheses and achieve the efficient construction of high-value molecules for a wide range of applications in science and medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. benchchem.com [benchchem.com]

- 6. Two-Phase Synthesis of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Evolution of Silyl Triflates: A Technical Guide

Introduction

Silyl triflates, a class of organosilicon compounds featuring the highly reactive trifluoromethanesulfonate (triflate) leaving group, have become indispensable reagents in modern organic synthesis. Their exceptional reactivity as silylating agents and their utility in a diverse array of chemical transformations have solidified their importance in the chemist's toolkit. This technical guide provides an in-depth exploration of the discovery, history, and core applications of silyl triflates, tailored for researchers, scientists, and drug development professionals. We will delve into the seminal initial syntheses, the key researchers who championed their use, and the evolution of their applications, supported by detailed experimental protocols, quantitative data, and mechanistic diagrams.

The Dawn of a New Reagent: The 1970 Discovery

The year 1970 marked the advent of silyl triflates, with two independent reports of the synthesis of trimethylsilyl trifluoromethanesulfonate (TMSOTf). M. Schmeisser, P. Sartori, and B. Lippsmeier published their findings in Chemische Berichte, detailing the reaction of trimethylsilyl derivatives with trifluoromethanesulfonic acid. Concurrently, H. W. Roesky and H. H. Giere reported a similar synthesis in Zeitschrift für Naturforschung B. These pioneering works laid the foundation for a new class of powerful reagents.

The initial syntheses, while groundbreaking, have been refined over the years to improve safety, yield, and purity. The early methods often involved the direct reaction of a silylating agent with triflic acid, a highly corrosive and hazardous substance.

Key Milestones in the History of Silyl Triflates

The timeline below highlights the pivotal moments in the development and application of silyl triflate chemistry.

Synthesis of Silyl Triflates: A Comparative Overview

A variety of methods have been developed for the synthesis of silyl triflates, each with its own advantages and substrate scope. The choice of method often depends on the desired silyl triflate and the available starting materials.

Table 1: Synthetic Methods for Silyl Triflates

| Method | Starting Materials | Typical Reaction Conditions | Advantages | Disadvantages |

| From Silyl Halides | R₃SiCl, R₃SiBr | Reaction with triflic acid (TfOH) or a triflate salt (e.g., AgOTf, NaOTf) | Readily available starting materials. | Use of corrosive triflic acid or expensive silver triflate. |

| From Hydrosilanes | R₃SiH | Reaction with triflic acid. | Good for a range of silyl groups. | Requires handling of flammable hydrosilanes. |

| From Aryl or Alkylsilanes | R₃Si-Aryl, R₃Si-Alkyl | Protonolysis with triflic acid. | Can be used when silyl halides are not readily available. | Limited by the availability of the corresponding aryl or alkylsilanes. |

| From Bis(silyl)amines | (R₃Si)₂NH | Reaction with triflic anhydride (Tf₂O). | High-yielding and clean reactions. | Triflic anhydride is a highly reactive and corrosive reagent. |

Table 2: Physical and Spectroscopic Data of Common Silyl Triflates

| Silyl Triflate | Abbreviation | Molecular Formula | Boiling Point (°C/mmHg) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Trimethylsilyl trifluoromethanesulfonate | TMSOTf | C₄H₉F₃O₃SSi | 140-142 / 760 | ~0.4 (s, 9H) | ~1.0 (Si(CH₃)₃), ~118 (q, J = 319 Hz, CF₃) |

| tert-Butyldimethylsilyl trifluoromethanesulfonate | TBSOTf | C₇H₁₅F₃O₃SSi | 75-77 / 15 | ~0.9 (s, 9H), ~0.4 (s, 6H) | ~25.8 (C(CH₃)₃), ~17.9 (C(CH₃)₃), ~-4.5 (Si(CH₃)₂), ~118 (q, J = 319 Hz, CF₃) |

| Triisopropylsilyl trifluoromethanesulfonate | TIPSOTf | C₁₀H₂₁F₃O₃SSi | 105-107 / 10 | ~1.2 (m, 3H), ~1.1 (d, 18H) | ~17.5 (CH(CH₃)₂), ~12.0 (CH(CH₃)₂), ~118 (q, J = 319 Hz, CF₃) |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | - | C₁₀H₁₃F₃O₃SSi | - | ~7.8-7.3 (m, 4H), ~0.4 (s, 9H) | ~153, ~134, ~131, ~128, ~122, ~118 (q, J = 321 Hz, CF₃), ~-1.0 (Si(CH₃)₃) |

Experimental Protocols

General Procedure for the Synthesis of Trimethylsilyl Triflate (TMSOTf) from Trimethylsilyl Chloride

This procedure is adapted from modern, optimized methods for safety and efficiency.

Detailed Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium trifluoromethanesulfonate (1.0 eq) and anhydrous acetonitrile.

-

Add trimethylsilyl chloride (1.1 eq) to the suspension.

-

Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by observing the formation of a precipitate (sodium chloride).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture under an inert atmosphere to remove the precipitated sodium chloride.

-

The filtrate is then subjected to fractional distillation under reduced pressure to afford pure trimethylsilyl trifluoromethanesulfonate as a colorless liquid.

Silylation of a Primary Alcohol using tert-Butyldimethylsilyl Triflate (TBSOTf)

Detailed Protocol:

-

To a solution of the primary alcohol (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere, add a hindered amine base such as 2,6-lutidine (1.2 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add tert-butyldimethylsilyl trifluoromethanesulfonate (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure TBS-protected alcohol.

The Kobayashi Benzyne Generation: A Paradigm Shift

A major breakthrough in silyl triflate chemistry came in 1983 when Kobayashi and coworkers reported a mild and efficient method for generating highly reactive benzyne intermediates from o-(trimethylsilyl)phenyl triflates.[1] This method revolutionized aryne chemistry, which had previously been limited by harsh reaction conditions.

The Kobayashi protocol involves the fluoride-induced 1,2-elimination of the trimethylsilyl group and the triflate leaving group. The mild conditions, typically using a fluoride source like cesium fluoride (CsF) or potassium fluoride (KF) with a crown ether, allowed for the generation of benzynes in the presence of a wide range of functional groups.

Expanding the Horizons: Bifunctional Silyl Triflates and Beyond

The versatility of silyl triflates has led to the development of more complex derivatives for specialized applications. The work of E. J. Corey and Paul B. Hopkins in 1982 introduced diisopropylsilyl and di-tert-butylsilyl ditriflates as highly effective reagents for the protection of diols. These reagents allowed for the formation of cyclic silylene derivatives, providing a robust protecting group strategy for polyhydroxy compounds.

Furthermore, the research of Wolfram Uhlig has significantly contributed to the field of organosilicon polymers by utilizing bifunctional silyl triflates as versatile monomers. These monomers have enabled the synthesis of novel poly(silylenealkynes) and other organosilicon polymers with unique electronic and material properties.

Conclusion

From their initial discovery in 1970 to their current status as indispensable synthetic tools, silyl triflates have had a profound impact on organic chemistry. The pioneering work of Schmeisser, Roesky, Kobayashi, Corey, and Uhlig, among others, has transformed our ability to construct complex molecules and materials. The high reactivity, tunable steric and electronic properties, and diverse applications of silyl triflates ensure their continued importance in the future of chemical synthesis, from drug discovery to materials science. This guide has provided a comprehensive overview of the key historical developments, synthetic methodologies, and mechanistic principles that underpin the utility of this remarkable class of reagents.

References

Methodological & Application

Application Notes and Protocols for the Triisopropylsilyl (TIPS) Protection of Primary Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. The hydroxyl group, being one of the most common and reactive functional groups, often requires temporary masking to prevent unwanted side reactions. Among the plethora of available protecting groups for alcohols, silyl ethers have emerged as a highly versatile and widely used option due to their ease of installation, stability under various reaction conditions, and mild removal.

The triisopropylsilyl (TIPS) group, in particular, offers a robust solution for the protection of alcohols. Its significant steric bulk provides high selectivity for the protection of primary alcohols over more hindered secondary and tertiary alcohols. Furthermore, TIPS ethers exhibit enhanced stability towards a range of reagents and reaction conditions compared to smaller silyl ethers like trimethylsilyl (TMS) or triethylsilyl (TES) ethers, making them ideal for complex synthetic routes.[1][2]

These application notes provide detailed protocols for the efficient protection of primary alcohols as their TIPS ethers and their subsequent deprotection. Quantitative data is presented to guide methodology selection, and diagrams are included to visualize the experimental workflows.

Data Presentation

Table 1: TIPS Protection of Various Alcohols

This table summarizes the reaction conditions and yields for the triisopropylsilyl protection of a selection of primary and secondary alcohols. The data highlights the efficiency of the TIPSCl/imidazole system, including accelerated reactions under microwave irradiation.